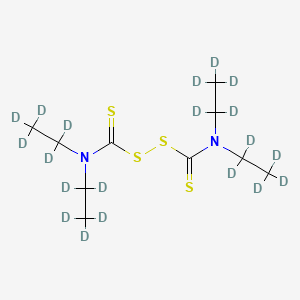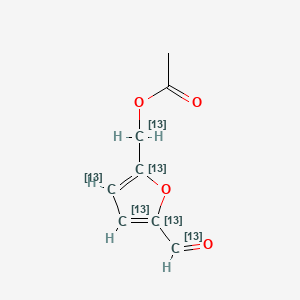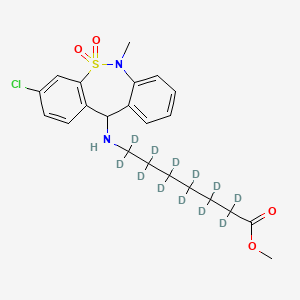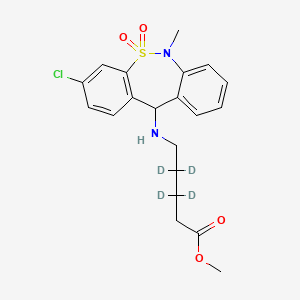
Tianeptine Metabolite MC5-d4 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tianeptine Metabolite MC5-d4 Methyl Ester (MC5-d4) is a synthetic derivative of tianeptine, a tricyclic antidepressant (TCA) with a unique mechanism of action. MC5-d4 is a metabolite of tianeptine, and has been studied for its potential use in a variety of research applications, including drug development, pharmacological studies, and biochemical and physiological research.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- A study aimed at investigating the pharmacokinetics of Tianeptine and its active metabolite MC5 in rats, following different routes of administration, developed and validated an LC-MS/MS method for quantitation in rat plasma and liver perfusate. It was found that Tianeptine and MC5 are eliminated with bile as glucuronide and glutamine conjugates, and the bioavailability of Tianeptine after intraperitoneal administration was 69% (Szafarz et al., 2017).
Neurochemical Effects
- Research on the antidepressant Tianeptine has highlighted its unique action on serotonin uptake, differing from classical tricyclic antidepressants. Unlike these antidepressants that decrease serotonin uptake, Tianeptine, and by extension, its metabolites like MC5, enhance serotonin uptake in the brain, suggesting a distinct neurochemical pathway for its antidepressant effects (Labrid et al., 1992).
Behavioral Effects
- A study examining the behavioral effects of Tianeptine, which likely extend to its metabolites, found that its antidepressant-like behavioral effects in mice require the mu-opioid receptor. This suggests that the primary metabolite of Tianeptine, MC5, may also interact with this receptor to mimic the behavioral effects of Tianeptine in a MOR-dependent fashion, indicating a potential novel target for antidepressant drug development (Samuels et al., 2017).
Neuroprotective Properties
- Another study focused on the neuroprotective properties of Tianeptine under conditions of stress and its interactions with cytokines. Given the pharmacological activity of its metabolites, this research may imply that MC5-d4 Methyl Ester could also possess neuroprotective effects, particularly in the context of stress-induced neuroplastic changes (Plaisant et al., 2003).
Glutamatergic Modulation
- The involvement of glutamate in the mechanism of action of Tianeptine, and potentially its metabolites, aligns with the broader literature on depression's neuroplasticity alterations. Studies suggest that Tianeptine, through its effects on the glutamatergic system, which may involve its metabolites like MC5, offers insights into new avenues for antidepressant efficacy beyond the traditional monoaminergic hypothesis (McEwen et al., 2009).
Propriétés
IUPAC Name |
methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWHCAIQATTKM-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676160 |
Source


|
| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tianeptine Metabolite MC5-d4 Methyl Ester | |
CAS RN |
1216799-00-6 |
Source


|
| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
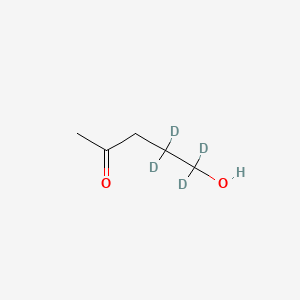
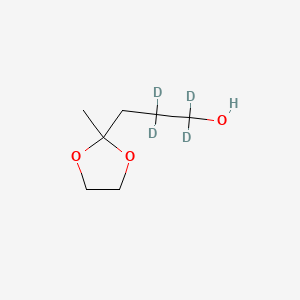
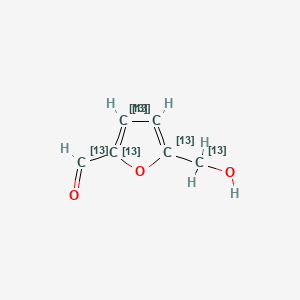
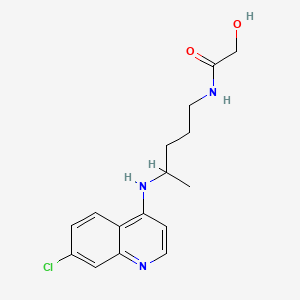
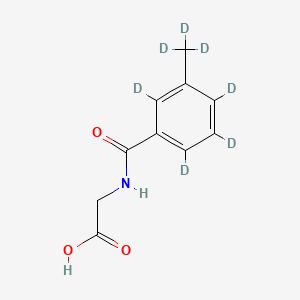
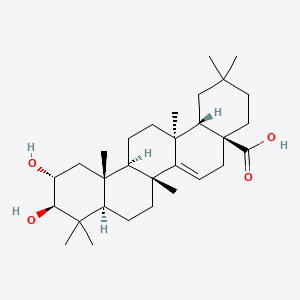
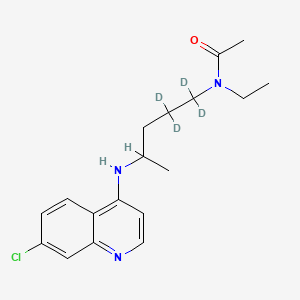
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
